2-Methyl-3-oxopentanoic acid
Overview
Description
Synthesis Analysis
The synthesis of related compounds, such as 5-Amino-4-oxopentanoic acid hydrochloride, from levulinic acid demonstrates a method that involves esterification, bromination, and subsequent reactions, showcasing the chemical versatility and potential pathways for synthesizing derivatives of 2-Methyl-3-oxopentanoic acid (Lin Yuan, 2006).
Molecular Structure Analysis
Investigations into the molecular structure of related compounds, for example, 4-methyl-2-oxopentanoic acid oxime, reveal insights into the molecular interactions and electron charge distributions that influence the structure and properties of these molecules. Such analyses contribute to understanding the molecular geometry and electronic structure of 2-Methyl-3-oxopentanoic acid (J. Maurin, A. Leś, M. Winnicka-Maurin, 1995).
Chemical Reactions and Properties
Research into the catabolism of compounds like 2-methyloctanoic acid provides insights into the metabolic pathways and chemical reactions that 2-Methyl-3-oxopentanoic acid might undergo in biological systems. These studies are essential for understanding its behavior and reactivity in various chemical and biological contexts (P. Dean, M. Whitehouse, 1966).
Scientific Research Applications
Enantiomer Determination in Human Plasma : A sensitive method for determining S- and R-3-methyl-2-oxopentanoate enantiomers in human plasma, suitable for isotope enrichment analysis, was developed. This method was applied to study healthy subjects and patients with diabetes mellitus and maple syrup urine disease (Schadewaldt, Wendel, & Hammen, 1996).
Metabolism in Pancreatic Islets : 4-Methyl-2-oxopentanoate, a related compound, was shown to stimulate islet-cell respiration, ketone-body formation, and biosynthetic activity in rat pancreatic islets (Hutton, Sener, & Malaisse, 1979).
Synthesis of Derivatives : 5-Amino-4-oxopentanoic acid hydrochloride was synthesized from levulinic acid, demonstrating the potential for creating derivatives for various applications (Lin Yuan, 2006).
Effects on Insulin Secretion : Various 2-oxocarboxylic acids, including 2-oxopentanoate, induced insulin release in pancreatic islets from obese-hyperglycaemic mice, indicating their role in insulin secretion and metabolism (Lenzen & Panten, 1980).
Role in Atmospheric Chemistry : 2,3-Dihydroxy-4-oxopentanoic acid, a related compound, was evaluated as a potential tracer for anthropogenic secondary organic aerosol from aromatic volatile organic compounds, linking this class of compounds to atmospheric studies (Al-Naiema & Stone, 2017).
Applications in Entomology : Oxocarboxylic acids, including 2-oxopentanoic acid, elicited significant landing responses in Anopheles gambiae mosquitoes, suggesting their potential use in vector control and understanding insect behavior (Healy et al., 2002).
Metabolism in Human Fibroblasts : The transamination and oxidative decarboxylation rates of branched-chain L-amino acid derived 2-oxo acids, including 3-methyl-2-oxo[14C]pentanoate, were studied in human skin fibroblasts, providing insights into cellular metabolism and disorders like maple syrup urine disease (Schadewaldt, Radeck, Hammen, & Wendel, 1988).
Extraction and Characterization Studies : A study investigated the extraction of 4-oxopentanoic acid and its characterization using mass spectrometry, indicating its importance in analytical chemistry (Kumar et al., 2015; Kanawati et al., 2008).
Safety And Hazards
When handling 2-Methyl-3-oxopentanoic acid, personal protective equipment/face protection should be worn. Adequate ventilation should be ensured. Contact with skin, eyes, or clothing should be avoided. Ingestion and inhalation should be avoided. Dust formation should also be avoided .
Relevant Papers One relevant paper discusses the stereochemical outcome of the reduction of a similar compound . Another paper mentions the use of 2-Methyl-3-oxopentanoic acid in chemical synthesis studies .
properties
IUPAC Name |
2-methyl-3-oxopentanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O3/c1-3-5(7)4(2)6(8)9/h4H,3H2,1-2H3,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTLYPQZWYOHATR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C(C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00864548 | |
Record name | 2-Methyl-3-oxopentanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00864548 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | 2-Methyl-3-ketovaleric acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000408 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
30 mg/mL | |
Record name | 2-Methyl-3-ketovaleric acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000408 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
2-Methyl-3-oxopentanoic acid | |
CAS RN |
14925-93-0 | |
Record name | 2-Methyl-3-oxopentanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=14925-93-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Methyl-3-oxovaleric acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014925930 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Methyl-3-oxopentanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00864548 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 14925-93-0 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-Methyl-3-ketovaleric acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000408 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.